
1-Iodo-4-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-methylpent-1-ene is an organic compound with the molecular formula C6H11I It is an alkene with an iodine atom attached to the first carbon of the pentene chain, and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the iodination of 4-methylpent-1-ene. This reaction typically requires the presence of a strong acid, such as hydroiodic acid (HI), and a catalyst to facilitate the addition of the iodine atom to the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 4-methylpent-1-ene, by the removal of the iodine atom and a hydrogen atom.
Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Substitution: Products include 4-methylpent-1-ol or 4-methylpentylamine.
Elimination: The major product is 4-methylpent-1-ene.
Addition: Products include 1,2-dihalo-4-methylpentane or 1-halo-4-methylpentane.
Scientific Research Applications
1-Iodo-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-iodo-4-methylpent-1-ene in chemical reactions involves the interaction of the iodine atom and the double bond with various reagents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
4-Methyl-1-pentene: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromo-4-methylpent-1-ene: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
1-Chloro-4-methylpent-1-ene: Less reactive than the iodo compound due to the stronger carbon-chlorine bond.
Uniqueness: 1-Iodo-4-methylpent-1-ene is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes the compound more reactive in nucleophilic substitution and elimination reactions, providing distinct advantages in synthetic applications.
Properties
CAS No. |
127462-36-6 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
1-iodo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h3,5-6H,4H2,1-2H3 |
InChI Key |
CAUHHKNNYZKYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
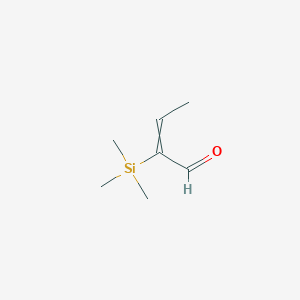
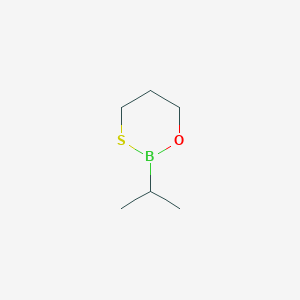


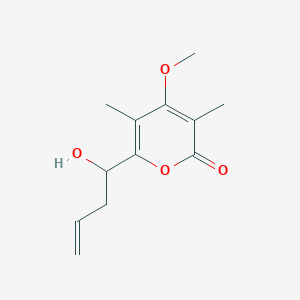
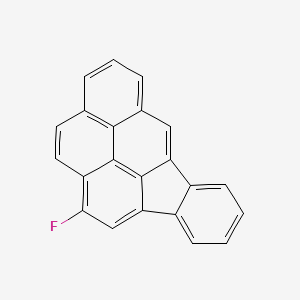

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

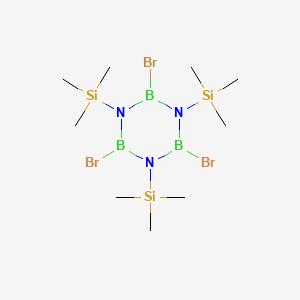
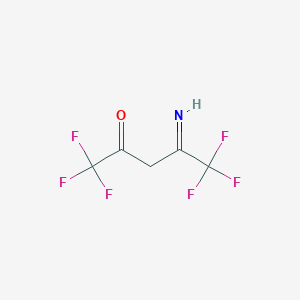
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
